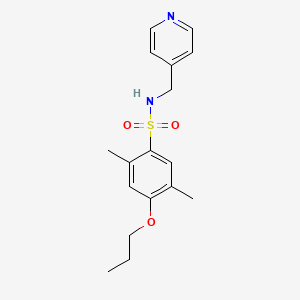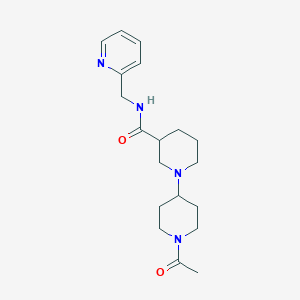
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as PEP-005, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. PEP-005 belongs to the class of compounds known as piperazinecarboxamides, which have been shown to have a range of biological activities.
Mechanism of Action
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide exerts its biological effects through a complex mechanism of action that involves the activation of several signaling pathways in cells. Specifically, this compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in experiments. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying signaling pathways in cells. However, this compound also has several limitations. It is a potent compound that can be toxic at high concentrations, and its effects on cells can be complex and difficult to interpret.
Future Directions
There are several potential future directions for research on N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is in the development of this compound as a therapeutic agent for cancer. Several studies have shown promising results in preclinical models, and further research is needed to determine its safety and efficacy in humans. Another potential future direction is in the study of this compound as a tool for studying signal transduction pathways in cells. This compound has been shown to activate the PKC pathway, but its effects on other signaling pathways are not well understood. Further research is needed to elucidate the full range of this compound's effects on cells and organisms.
Synthesis Methods
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of this compound has been described in detail in several scientific publications, and involves the use of specialized equipment and techniques.
Scientific Research Applications
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been the subject of several scientific studies, which have explored its potential applications in a range of fields. One area of research that has been particularly promising is in the study of cancer. This compound has been shown to have anti-tumor activity, and has been investigated as a potential treatment for various types of cancer.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-8-10-20(11-9-18)22-21(25)24-14-12-23(13-15-24)16-19-6-4-17(2)5-7-19/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTSCNKYTUHJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5319448.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)

![N-(3-methylphenyl)-2-(2-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5319491.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5319500.png)
![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![N-[2-(2-furylmethyl)cyclohexyl]-3-phenylpropanamide](/img/structure/B5319509.png)